MF63

描述

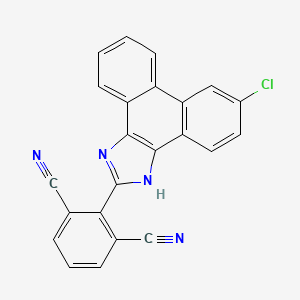

Structure

3D Structure

属性

IUPAC Name |

2-(6-chloro-3H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H11ClN4/c24-15-8-9-18-19(10-15)16-6-1-2-7-17(16)21-22(18)28-23(27-21)20-13(11-25)4-3-5-14(20)12-26/h1-10H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFLHOOKHPFDCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C4=C2N=C(N4)C5=C(C=CC=C5C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50581753 | |

| Record name | 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892549-43-8 | |

| Record name | MF-63 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892549438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50581753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MF-63 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TU641M876 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Proposed Technical Guide to the Synthesis and Characterization of 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile

Disclaimer: The following is a proposed technical guide. As of the date of this document, the synthesis and characterization of 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile have not been explicitly reported in peer-reviewed literature. The protocols and data presented herein are extrapolated from established chemical principles and published procedures for analogous compounds. This guide is intended for informational purposes for qualified researchers.

Abstract

This technical whitepaper outlines a proposed synthetic route and expected analytical characterization for the novel compound, 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile. This molecule incorporates the rigid, planar phenanthroimidazole core, known for its unique photophysical and electronic properties, functionalized with a chloro-substituent and a dicyanophenyl group. Such a structure is of interest for applications in materials science, particularly as an organic light-emitting diode (OLED) emitter or a fluorescent probe, and potentially in medicinal chemistry. The proposed synthesis involves a multi-step pathway culminating in a Radziszewski-type imidazole condensation.

Proposed Synthetic Pathway

The synthesis of the target molecule is proposed as a two-step process starting from commercially available 9,10-phenanthrenequinone and 2-formylbenzene-1,3-dicarbonitrile. The key steps are:

-

Electrophilic Chlorination: Synthesis of the intermediate 9-chloro-phenanthrene-9,10-dione from 9,10-phenanthrenequinone.

-

Radziszewski Imidazole Synthesis: One-pot, three-component condensation of 9-chloro-phenanthrene-9,10-dione, 2-formylbenzene-1,3-dicarbonitrile, and an ammonia source (ammonium acetate) to yield the final product.

The overall proposed reaction scheme is visualized below.

Figure 1: Proposed two-step synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of 9-Chloro-phenanthrene-9,10-dione

This procedure is based on standard electrophilic aromatic chlorination methods. Careful control of stoichiometry is crucial to favor mono-chlorination.

Materials:

-

9,10-Phenanthrenequinone (1.0 eq)

-

Sulfuryl chloride (SO₂Cl₂) (1.1 eq)

-

Anhydrous aluminum chloride (AlCl₃) (0.1 eq, catalyst)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Methanol (for washing)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 9,10-phenanthrenequinone and anhydrous dichloromethane.

-

Cool the resulting suspension to 0 °C in an ice bath.

-

Add anhydrous aluminum chloride to the suspension.

-

Add sulfuryl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.

-

Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 9-chloro-phenanthrene-9,10-dione.

Note: This reaction may produce a mixture of isomers. Chromatographic purification is recommended to isolate the desired 9-chloro isomer.

Step 2: Synthesis of 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile

This protocol utilizes the Debus-Radziszewski imidazole synthesis, a well-established method for forming imidazole rings.[1]

Materials:

-

9-Chloro-phenanthrene-9,10-dione (1.0 eq)

-

2-Formylbenzene-1,3-dicarbonitrile (1.0 eq)[2]

-

Ammonium acetate (NH₄OAc) (10-15 eq)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 9-chloro-phenanthrene-9,10-dione, 2-formylbenzene-1,3-dicarbonitrile, and a large excess of ammonium acetate.

-

Add glacial acetic acid to the flask to act as the solvent.

-

Heat the mixture to reflux (approximately 120 °C) and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

-

Pour the reaction mixture into a beaker of cold water to induce further precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water, followed by a cold, sparingly solvating solvent like methanol or ethanol to remove residual acetic acid and unreacted starting materials.

-

Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a high-boiling-point solvent such as dimethylformamide (DMF) or by column chromatography.

Proposed Reaction Mechanism

The key ring-forming step follows the Radziszewski synthesis mechanism. It involves the condensation of the dicarbonyl compound and the aldehyde with ammonia (from ammonium acetate) to form the imidazole ring.

Figure 2: Simplified mechanism of the Radziszewski imidazole synthesis.

Predicted Characterization Data

The following tables summarize the expected analytical data for the target compound based on the known spectral properties of the phenanthroimidazole core and dinitrile functionalities.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ~13.0-14.0 (s, 1H) | Imidazole N-H proton, broad singlet. |

| ~8.8-9.2 (m, 2-3H) | Protons on the phenanthrene core, deshielded. | |

| ~7.6-8.5 (m, ~7H) | Remaining aromatic protons on the phenanthrene and dicyanophenyl rings. The exact multiplicity and coupling will be complex. | |

| ¹³C NMR | ~145-150 | C2 carbon of the imidazole ring. |

| ~115-140 | Aromatic carbons of the phenanthrene and benzene rings. | |

| ~115-120 | Nitrile carbons (-C≡N).[3] |

Table 2: Predicted IR and Mass Spectrometry Data

| Technique | Expected Values | Notes |

| IR (cm⁻¹) | ~3400-3200 (broad) | N-H stretching vibration of the imidazole ring. |

| ~3100-3000 | Aromatic C-H stretching. | |

| ~2230 (sharp, strong) | C≡N stretching of the nitrile groups. This is a highly characteristic peak.[3][4][5] | |

| ~1615 (medium) | C=N stretching of the imidazole ring.[6] | |

| ~1500-1400 | Aromatic C=C stretching. | |

| MS (EI) | m/z ≈ 378.07 | Calculated for [M]⁺ of C₂₃H₁₁ClN₄. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) should be observable for the molecular ion peak (M and M+2). |

Potential Applications

Derivatives of phenanthroimidazole are widely studied for their excellent thermal stability and optoelectronic properties. The incorporation of a chloro-substituent can modulate the electronic energy levels (HOMO/LUMO), while the dicyanophenyl moiety acts as a strong electron-withdrawing group. This combination suggests that 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile could be a promising candidate for:

-

Electron-Transporting or Emissive Materials in OLEDs: The inherent properties of the phenanthroimidazole core, combined with the electron-deficient dicyanophenyl group, could facilitate efficient electron transport and blue light emission.

-

Fluorescent Probes: The rigid structure may lead to a high fluorescence quantum yield, with potential sensitivity to environmental polarity or specific analytes.

-

Pharmaceutical Scaffolds: Imidazole-containing compounds are prevalent in medicinal chemistry, and this novel scaffold could be explored for various biological activities.

This proposed guide provides a foundational framework for the synthesis and analysis of a novel and potentially valuable chemical entity. Experimental validation is required to confirm these predictions.

References

- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

Photophysical Properties of Chloro-Phenanthroimidazole Dicarbonitrile Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the photophysical properties of phenanthroimidazole-based compounds, with a specific focus on the influence of chloro and dicarbonitrile substitutions. While direct experimental data for compounds bearing both functionalities is limited in publicly accessible literature, this document synthesizes available information on related structures to provide a detailed understanding of their synthesis, characterization, and potential applications. This guide includes a summary of quantitative photophysical data for closely related benzonitrile-substituted phenanthroimidazole isomers, detailed experimental protocols, and visualizations of synthetic and conceptual workflows.

Introduction to Phenanthroimidazole Chromophores

Phenanthroimidazole derivatives are a class of heterocyclic organic compounds that have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The core structure, consisting of a phenanthrene ring fused with an imidazole ring, provides a rigid and planar aromatic system. This scaffold is known for its high thermal stability, excellent electron-transporting capabilities, and strong fluorescence, making these compounds promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as chemosensors.[1][2] The photophysical properties of the phenanthroimidazole core can be finely tuned by introducing various substituent groups at different positions on the aromatic rings.

The Influence of Chloro and Dicarbonitrile Substituents

The introduction of specific functional groups onto the phenanthroimidazole backbone can significantly alter its electronic structure and, consequently, its photophysical behavior.

Chloro-Substitution: The attachment of one or more chlorine atoms, being electronegative, can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can lead to a bathochromic (red) shift in the absorption and emission spectra. While specific data on chloro-phenanthroimidazole dicarbonitriles is scarce, the existence of chlorinated phenanthroimidazole derivatives such as 2-(2-chlorophenyl)-1H-Phenanthro[9,10-d]imidazole is confirmed.

Dicarbonitrile-Substitution: The presence of two cyano (-CN) groups, which are strong electron-withdrawing groups, is known to have a profound impact on the photophysical properties of aromatic systems. This substitution typically leads to a significant red-shift in the emission spectrum and can enhance the intramolecular charge transfer (ICT) character of the molecule. This enhancement can result in a larger Stokes shift and a higher fluorescence quantum yield in certain solvent environments. Studies on phenanthroimidazole derivatives featuring cyano substituents have demonstrated their utility in tuning the emission color and enhancing the performance of organic light-emitting diodes.

Quantitative Photophysical Data

| Compound | Absorption λmax (nm) (in CH3CN) | Emission λmax (nm) (in CH3CN) | Fluorescence Quantum Yield (ΦF) (neat film) | Fluorescence Lifetime (τ) (ns) (neat film) |

| PPIM-1CN | 358 | 438 | 0.58 | 1.79 |

| PPIM-2CN | 362 | 462 | 0.65 | 2.15 |

Data extracted from a study on phenanthroimidazole-based fluorescent materials.

Experimental Protocols

This section details generalized experimental procedures for the synthesis and photophysical characterization of substituted phenanthroimidazole compounds, based on methodologies reported in the scientific literature.

General Synthesis of Substituted Phenanthroimidazoles

A common and versatile method for the synthesis of 2-substituted phenanthroimidazoles is the Radziszewski reaction. This one-pot synthesis involves the reaction of a 1,2-dicarbonyl compound (9,10-phenanthrenequinone), an aldehyde, and a source of ammonia.

Materials:

-

9,10-phenanthrenequinone

-

Substituted benzaldehyde (e.g., a chloro- and/or dicyano-substituted benzaldehyde)

-

Ammonium acetate (as the ammonia source)

-

Glacial acetic acid (as the solvent)

Procedure:

-

A mixture of 9,10-phenanthrenequinone (1.0 eq.), the desired substituted aldehyde (1.1 eq.), and ammonium acetate (10 eq.) is refluxed in glacial acetic acid for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The cooled mixture is poured into ice-cold water, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of dichloromethane and hexane) or by column chromatography on silica gel.

Photophysical Measurements

Instrumentation:

-

UV-Vis Spectrophotometer for absorption measurements.

-

Fluorometer for fluorescence emission and excitation measurements.

-

Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements.

-

Integrating sphere for quantum yield measurements.

Sample Preparation:

-

Solutions are typically prepared in spectroscopic grade solvents (e.g., acetonitrile, dichloromethane, toluene) at a concentration of approximately 10⁻⁵ M to avoid aggregation effects.

-

For solid-state measurements, thin films can be prepared by spin-coating or vacuum deposition.

Absorption and Emission Spectra:

-

The absorption spectrum is recorded using the UV-Vis spectrophotometer.

-

The fluorescence emission spectrum is recorded on the fluorometer by exciting the sample at its absorption maximum (λ_abs_max).

-

The excitation spectrum is also recorded by monitoring the emission at the fluorescence maximum (λ_em_max).

Fluorescence Quantum Yield (Φ_F): The absolute fluorescence quantum yield is measured using an integrating sphere. The sample is placed in the sphere and excited with monochromatic light. The total emitted photons are compared to the total absorbed photons to determine the quantum yield.

Fluorescence Lifetime (τ): Fluorescence lifetimes are measured using a TCSPC system. The sample is excited by a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the arrival of the first emitted photon is recorded. This process is repeated many times to build up a histogram of photon arrival times, from which the fluorescence decay curve is obtained and the lifetime is calculated.

Structure-Property Relationships

The photophysical properties of phenanthroimidazole derivatives are intrinsically linked to their molecular structure. The position and nature of substituents play a crucial role in determining the energy levels of the molecule and, therefore, its absorption and emission characteristics.

Electron-donating groups (EDGs) generally raise the HOMO level, while electron-withdrawing groups (EWGs) like chloro and cyano groups lower the LUMO level. The combination of EDGs and EWGs on the same aromatic scaffold can lead to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission. The dicarbonitrile substitution, in particular, is expected to significantly lower the LUMO energy and induce a strong ICT character, which could lead to desirable photophysical properties such as high quantum yields and large Stokes shifts.

Conclusion and Future Outlook

Chloro-phenanthroimidazole dicarbonitrile compounds represent a potentially valuable class of materials with tunable photophysical properties. Based on the known effects of chloro and dicarbonitrile substitutions, it is anticipated that these compounds would exhibit red-shifted emission and potentially high fluorescence quantum yields. The synthesis of this specific class of compounds and the systematic investigation of their photophysical properties would be a valuable contribution to the field of organic functional materials. Further research in this area could lead to the development of novel materials for advanced applications in organic electronics and bio-imaging.

References

- 1. Synthesis and characterization of phenanthroimidazole derivatives for applications in organic electroluminescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, photophysical properties and systematic evaluations of new phenanthroimidazole fluorescent probe for bioimaging: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile

Disclaimer: As of October 2025, a comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), has yielded no specific crystallographic data for the compound 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile. Therefore, this document serves as a representative technical guide outlining the typical methodologies and data presentation for the crystal structure analysis of a novel small organic molecule of this nature. The quantitative data presented herein is hypothetical and based on values reported for structurally similar phenanthroimidazole derivatives.

Introduction

Phenanthro[9,10-d]imidazole derivatives are a class of compounds that have garnered significant interest in materials science and medicinal chemistry due to their unique photophysical properties and potential biological activities. The determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for understanding structure-property relationships, guiding the design of new materials, and elucidating potential mechanisms of action in biological systems. This guide provides a comprehensive overview of the experimental protocols and data analysis involved in the crystal structure determination of a compound like 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile.

Data Presentation

The following tables summarize hypothetical crystallographic data and key geometric parameters for the title compound. These values are representative of what would be expected for a molecule of this class.

Table 1: Hypothetical Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C23H10ClN5 |

| Formula Weight | 399.82 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 10.12 Å |

| b | 15.45 Å |

| c | 12.33 Å |

| α | 90° |

| β | 109.2° |

| γ | 90° |

| Volume | 1820.5 ų |

| Z (molecules per unit cell) | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K |

| 2θ range for data collection | 4.0° to 55.0° |

| Refinement | |

| Reflections collected | 15870 |

| Independent reflections | 4120 [R(int) = 0.035] |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |

| Goodness-of-fit on F² | 1.05 |

Table 2: Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| Bond Lengths | |

| C-Cl | 1.74 |

| N-C(imidazole) | 1.38 |

| C=N(imidazole) | 1.32 |

| C(phenyl)-C(nitrile) | 1.45 |

| C≡N | 1.14 |

| Bond Angles | |

| N-C-N (imidazole) | 105.5 |

| C-C-Cl (phenanthrene) | 120.1 |

| C-C≡N | 178.5 |

Experimental Protocols

Synthesis of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile

A plausible synthetic route involves a multi-component condensation reaction. Typically, 9,10-phenanthrenequinone would be reacted with an appropriate aromatic aldehyde and ammonium acetate.

-

Reactants:

-

9-Chloro-10-phenanthrenequinone

-

2-formylbenzene-1,3-dicarbonitrile

-

Ammonium acetate

-

Glacial acetic acid (as solvent)

-

-

Procedure:

-

Equimolar amounts of 9-chloro-10-phenanthrenequinone, 2-formylbenzene-1,3-dicarbonitrile, and a ten-fold excess of ammonium acetate are added to a round-bottom flask.

-

Glacial acetic acid is added as the solvent.

-

The mixture is refluxed for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by vacuum filtration, washed with water, and then with a cold, non-polar solvent like hexane to remove impurities.

-

The crude product is dried under vacuum.

-

Crystallization

High-quality single crystals suitable for X-ray diffraction are essential.[1][2] Several methods can be employed to grow crystals from the purified product.[3][4][5]

-

Slow Evaporation: The synthesized compound is dissolved in a suitable solvent (e.g., a mixture of dichloromethane and methanol) to form a nearly saturated solution. The solution is loosely covered to allow the solvent to evaporate slowly over several days at room temperature.

-

Solvent Diffusion: The compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent, in which the compound is sparingly soluble but which is miscible with the good solvent, is carefully layered on top. Crystals form at the interface of the two solvents as they slowly diffuse into one another.

Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]

-

Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7] X-rays of a specific wavelength (e.g., from a Molybdenum source) are directed at the crystal.[8][9] As the crystal is rotated, a diffraction pattern is collected by a detector.[10][11]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or other techniques to obtain an initial model of the atomic positions.[8] This model is then refined against the experimental data to improve the accuracy of bond lengths, angles, and atomic positions.[12][13]

Visualization

The following diagrams illustrate the generalized workflow for crystal structure analysis and potential molecular interactions.

Caption: Experimental workflow for crystal structure analysis.

Caption: Potential intermolecular interactions in the crystal lattice.

References

- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. science.uct.ac.za [science.uct.ac.za]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. unifr.ch [unifr.ch]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]

- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. rigaku.com [rigaku.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Electrochemical Behavior of Phenanthroimidazole-Based Dicarbonitriles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical properties of phenanthroimidazole-based dicarbonitriles, a class of molecules with significant potential in the development of advanced organic electronics and optoelectronics. The unique combination of the electron-rich phenanthroimidazole core and the electron-withdrawing dicarbonitrile moieties gives rise to tunable electronic properties, making them promising candidates for applications such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). This document details the synthesis, experimental protocols for electrochemical characterization, and a summary of the key electrochemical data for representative compounds.

Introduction

Phenanthroimidazole derivatives have garnered considerable attention due to their straightforward and cost-effective synthesis, excellent thermal stability, and high electron transport capability.[1] The introduction of dicarbonitrile functionalities onto the phenanthroimidazole scaffold allows for precise tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices.[2] This guide focuses on the electrochemical behavior of these materials, providing the foundational knowledge necessary for their application and further development.

Synthesis of Phenanthroimidazole-Based Dicarbonitriles

The synthesis of phenanthroimidazole-based dicarbonitriles is typically achieved through a multi-step process. A common and efficient method involves the Debus-Radziszewski reaction to form the phenanthroimidazole core, followed by a Suzuki coupling reaction to introduce the dicarbonitrile-substituted aryl groups.[2]

A representative synthetic pathway is illustrated below for the preparation of 1-phenyl-2-(4-phenyl)benzonitrile-1H-phenanthro[9,10-d]imidazole (PPIM-1CN) and 2-(4-phenyl)benzonitrile-1-phenyl-1H-phenanthro[9,10-d]imidazole (PPIM-2CN).

Caption: General synthetic route for phenanthroimidazole-based dicarbonitriles.

Detailed Experimental Protocol: Synthesis of PPIM-1CN and PPIM-2CN

The following is a representative protocol for the synthesis of PPIM-1CN and PPIM-2CN, adapted from the literature.[2]

Step 1: Synthesis of Brominated Phenanthroimidazole Precursors (PPI-1CNBr and PPI-2CNBr)

-

A mixture of 9,10-phenanthrenequinone, the corresponding brominated aniline or benzaldehyde, and ammonium acetate are refluxed in glacial acetic acid.

-

After cooling, the precipitate is collected by filtration, washed with water and ethanol, and dried under vacuum.

Step 2: Suzuki Coupling to Yield Final Products (PPIM-1CN and PPIM-2CN)

-

The brominated phenanthroimidazole precursor, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate are dissolved in a mixture of toluene, ethanol, and water.

-

The mixture is heated to reflux under a nitrogen atmosphere for 24 hours.

-

After cooling, the organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final dicarbonitrile product.

Electrochemical Characterization

The electrochemical properties of phenanthroimidazole-based dicarbonitriles are primarily investigated using cyclic voltammetry (CV). This technique provides valuable information about the oxidation and reduction potentials of the molecules, which are then used to estimate the HOMO and LUMO energy levels.

References

Spectroscopic and Experimental Data for 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile Remains Elusive in Public Domain

While the search provided information on various derivatives of phenanthro[9,10-d]imidazole and related structures, the specific data for the chloro- and dicarbonitrile-substituted compound of interest could not be located. The available literature primarily focuses on the synthesis, thermal properties, and fluorescence of other phenanthroimidazole derivatives, which are being investigated for applications in materials science, such as for blue light-emitting materials.

Due to the absence of specific quantitative data and experimental methodologies for 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile, the creation of a detailed technical guide with data tables and experimental workflows as requested is not possible at this time.

For researchers, scientists, and drug development professionals interested in this specific compound, the synthesis and subsequent spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry) would need to be performed to generate the requisite data.

A generalized workflow for the characterization of a novel phenanthroimidazole derivative is presented below as a logical relationship diagram.

Caption: Generalized workflow for the synthesis and spectroscopic characterization of a novel compound.

Theoretical and Computational Analysis of 9-Chloro-Phenanthroimidazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 9-chloro-phenanthroimidazole derivatives. While direct experimental and computational data for this specific substitution pattern are limited in publicly accessible literature, this guide synthesizes established computational protocols and theoretical frameworks from studies on closely related phenanthroimidazole compounds. The document outlines the common computational chemistry approaches, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict the geometric, electronic, and spectroscopic properties of these molecules. Key data, such as optimized geometries, frontier molecular orbital energies, and simulated absorption spectra, are presented in a structured format to facilitate understanding and further research. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel phenanthroimidazole-based compounds for various applications, including organic electronics and medicinal chemistry.

Introduction

Phenanthroimidazole derivatives are a significant class of heterocyclic compounds, widely recognized for their versatile applications in organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LECs), and as potential therapeutic agents. Their rigid, planar phenanthrene core, combined with the electron-accepting imidazole moiety, provides a robust scaffold for tuning photophysical and electronic properties through chemical modification. The introduction of a halogen atom, such as chlorine, at the 9-position of the phenanthroimidazole core is anticipated to significantly influence the molecule's electronic structure, intermolecular interactions, and, consequently, its material and biological properties.

Computational chemistry offers powerful tools to predict and understand the behavior of such molecules at an atomic level, providing insights that can guide synthetic efforts and accelerate the discovery of new materials and drugs. This guide details the standard theoretical approaches used to characterize these derivatives.

Computational Methodologies

The computational investigation of phenanthroimidazole derivatives typically involves a multi-step process to determine their structural and electronic properties.

Geometry Optimization

The initial step in the computational analysis is the optimization of the ground-state molecular geometry. This is most commonly achieved using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.

Experimental Protocol:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for organic molecules.

-

Basis Set: 6-31G(d) or a larger set like 6-311+G(d,p) is typically employed to provide a good description of the electronic structure.

-

Solvation Model: To simulate realistic conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, with a solvent like dichloromethane or toluene.

-

Procedure: The initial structure of the 9-chloro-phenanthroimidazole derivative is built using a molecular editor. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in a subsequent frequency calculation confirms that a true energy minimum has been reached.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Experimental Protocol:

-

Software: The same quantum chemistry package used for geometry optimization.

-

Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.

-

Analysis: The spatial distribution of the HOMO and LUMO orbitals is visualized to understand the regions of electron density involved in electronic transitions.

Spectroscopic Properties

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, allowing for the simulation of UV-Visible absorption spectra.

Experimental Protocol:

-

Software: A quantum chemistry package with TD-DFT capabilities.

-

Method: TD-DFT calculations are performed on the optimized ground-state geometry.

-

Functional/Basis Set: The same functional and basis set as the ground-state calculations are often used, though some functionals are specifically parameterized for excited states.

-

Procedure: The calculation yields the excitation energies and oscillator strengths for the lowest-energy electronic transitions. These are then used to simulate the absorption spectrum, often by fitting Gaussian or Lorentzian functions to the calculated transitions.

Predicted Quantitative Data

The following tables summarize the kind of quantitative data that would be generated from the computational studies of a hypothetical 9-chloro-phenanthroimidazole derivative. The values are representative and based on published data for similar phenanthroimidazole compounds.

Table 1: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C9-Cl | ~1.75 Å |

| C-N (imidazole) | ~1.38 Å | |

| C=N (imidazole) | ~1.32 Å | |

| Dihedral Angle | Phenyl-Imidazole | ~30-40° |

Table 2: Frontier Molecular Orbital Energies

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 9-Chloro-Phenanthroimidazole | -5.8 to -6.2 | -2.4 to -2.8 | 3.2 to 3.6 |

Table 3: Simulated Spectroscopic Data

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | ~350-380 | > 0.1 | HOMO → LUMO (π-π) |

| S₀ → S₂ | ~320-340 | > 0.05 | HOMO-1 → LUMO (π-π) |

Visualization of Computational Workflows and Molecular Properties

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts in the computational study of 9-chloro-phenanthroimidazole derivatives.

Conclusion

This technical guide has outlined the standard computational methodologies for the theoretical investigation of 9-chloro-phenanthroimidazole derivatives. By employing DFT and TD-DFT methods, researchers can gain significant insights into the geometric, electronic, and spectroscopic properties of these molecules. The presented workflows and data structures provide a framework for conducting and reporting such computational studies. While this document is based on established practices for related compounds due to the scarcity of specific literature on 9-chloro derivatives, the outlined approach is robust and applicable for guiding the synthesis and characterization of new functional materials and potential therapeutic agents based on the phenanthroimidazole scaffold. Further experimental validation is essential to confirm these theoretical predictions and to fully elucidate the structure-property relationships in this promising class of compounds.

An In-depth Technical Guide on the Anticipated Thermal Stability and Decomposition of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile

Disclaimer: Specific experimental data on the thermal properties of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile is not available in the public domain. This guide is therefore based on the known thermal behavior of structurally related phenanthroimidazole derivatives and general principles of thermal analysis of organic compounds. The presented data should be considered as representative examples for this class of molecules.

This technical guide provides a comprehensive overview of the expected thermal stability and decomposition profile of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the thermal characteristics of novel organic compounds.

Expected Thermal Properties

Phenanthroimidazole derivatives are known for their high thermal stability, often exhibiting decomposition temperatures well above 300°C.[1] This stability is attributed to the rigid, fused aromatic ring system. The introduction of a chloro-substituent and dicarbonitrile groups on the benzene ring may influence the overall thermal behavior.

Quantitative Thermal Analysis Data (Representative)

The following tables summarize the anticipated quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the title compound. These values are estimations based on data for similar phenanthroimidazole compounds.

Table 1: Representative Thermogravimetric Analysis (TGA) Data

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temperature (Tonset) | ~ 350 - 400 °C | ~ 340 - 390 °C |

| Peak Decomposition Temperature (Tpeak) | ~ 420 - 470 °C | ~ 410 - 460 °C |

| 5% Weight Loss Temperature (Td5) | ~ 360 - 410 °C | ~ 350 - 400 °C |

| 10% Weight Loss Temperature (Td10) | ~ 380 - 430 °C | ~ 370 - 420 °C |

| Char Yield at 800 °C | ~ 40 - 50 % | ~ 5 - 15 % |

Table 2: Representative Differential Scanning Calorimetry (DSC) Data

| Parameter | Value |

| Melting Point (Tm) | > 300 °C (Expected) |

| Glass Transition Temperature (Tg) | Not typically observed for crystalline compounds |

| Enthalpy of Fusion (ΔHf) | To be determined experimentally |

| Decomposition Exotherm | Expected to be a complex, multi-stage process |

Experimental Protocols

Detailed methodologies for conducting TGA and DSC experiments are crucial for obtaining reliable and reproducible data.

3.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into a ceramic or platinum crucible.[2] The use of fine-grained powder is recommended to ensure better heat transfer.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen or dry air, with a constant flow rate (e.g., 50 mL/min).[3]

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp from 30°C to 800°C at a heating rate of 10°C/min.

-

-

Crucible: Alumina or platinum.

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature, peak decomposition temperature, and percentage of weight loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.

3.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from the sample as a function of temperature, providing information on melting, crystallization, and other thermal transitions.

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Experimental Conditions:

-

Atmosphere: High purity nitrogen with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to a temperature above the expected melting or decomposition point (e.g., 450°C) at a heating rate of 10°C/min.

-

-

Reference: An empty, hermetically sealed aluminum pan.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of the title compound.

4.2. Hypothetical Decomposition Pathway

While the precise decomposition mechanism requires detailed experimental investigation (e.g., TGA coupled with mass spectrometry), a plausible initial decomposition step could involve the cleavage of the C-Cl bond, which is often a thermally labile point in chlorinated organic molecules. Subsequent fragmentation of the imidazole and phenanthrene rings would likely follow.

References

Solubility Profile of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile and its Analogs: A Technical Overview

Disclaimer: As of the latest literature review, specific quantitative solubility data for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile is not publicly available. This guide, therefore, provides a comprehensive overview of the expected solubility characteristics of phenanthroimidazole derivatives based on existing research and outlines a general experimental protocol for determining the solubility of this and related compounds.

Introduction to Phenanthroimidazole Derivatives

Phenanthroimidazole derivatives are a class of heterocyclic organic compounds that have garnered significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). Their popularity stems from a combination of desirable properties, including high thermal stability, excellent electron transport capabilities, and significant optical and electroluminescent properties.[1] A key advantage of these compounds is their generally good solubility in a range of organic solvents, which facilitates their processing and integration into devices.[1][2]

The core structure of phenanthroimidazole can be chemically modified at various positions, allowing for the fine-tuning of its physicochemical properties, including solubility. The introduction of different functional groups can significantly impact the intermolecular forces and, consequently, the solubility of the resulting derivative.

General Solubility of Phenanthroimidazole Derivatives

While specific data for the target compound is unavailable, the broader family of phenanthroimidazole derivatives is known for its good solubility in many common organic solvents.[1][2] The solubility is influenced by the nature of the substituents on the phenanthroimidazole core. For instance, the introduction of alkyl chains can increase solubility in organic solvents.[1]

Some general observations from the literature include:

-

Neutral phenanthroimidazole molecules tend to have good solubility in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).[2]

-

Ionic derivatives of phenanthroimidazole often exhibit higher solubility in polar organic solvents, such as acetonitrile.[2]

-

The position of substituents can also affect solubility. For example, in some cases, meta-substituted derivatives have shown higher solubility than their ortho-substituted counterparts.[2]

For the specific compound, 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, the presence of a chloro group and two nitrile groups on the phenyl substituent introduces polarity. This suggests that the compound is likely to be soluble in polar organic solvents. However, the large, rigid phenanthroimidazole core is nonpolar and will influence the overall solubility. The interplay between these structural features will determine the precise solubility profile.

Experimental Protocol for Qualitative Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound, such as 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, in various organic solvents. This method allows for the classification of the compound's solubility as soluble, sparingly soluble, or insoluble.

Materials:

-

Compound of interest (e.g., 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile)

-

A selection of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, dimethyl sulfoxide)

-

Small test tubes or vials

-

Spatula

-

Vortex mixer (optional)

-

Graduated pipettes or micropipettes

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a clean, dry test tube.

-

Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.

-

Observation: After mixing, allow the sample to stand for a short period and observe the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Sparingly Soluble: A portion of the solid dissolves, but some solid particles remain. The solution may appear hazy.

-

Insoluble: The solid does not appear to dissolve, and the majority of it settles at the bottom of the test tube.

-

-

Heating (Optional): If the compound is insoluble or sparingly soluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature. Note any changes upon heating and subsequent cooling to room temperature.

-

Repeat: Repeat the procedure for each of the selected organic solvents.

-

Data Recording: Record the observations for each solvent in a structured table.

Table 1: Illustrative Solubility Data Table

| Solvent | Polarity Index | Observation (Room Temp.) | Observation (Heated) | Solubility Classification |

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Acetone | 5.1 | |||

| Ethanol | 5.2 | |||

| Methanol | 6.6 | |||

| DMSO | 7.2 |

Visualizing Experimental and Logical Relationships

To further clarify the processes and concepts discussed, the following diagrams are provided.

Conclusion

While quantitative solubility data for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile remains to be published, the general characteristics of the phenanthroimidazole class of compounds suggest good solubility in organic solvents, particularly those with some degree of polarity. The provided experimental protocol offers a straightforward method for researchers to determine the qualitative solubility profile of this and other novel compounds, which is a critical step in their application for drug development and materials science. Further quantitative studies, such as shake-flask methods followed by spectroscopic analysis, would be necessary to establish precise solubility values.

References

The Chloro Group on the Phenanthroimidazole Core: A Gateway to Chemical Diversity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The phenanthroimidazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science due to its unique photophysical properties and diverse biological activities. The introduction of a chloro substituent onto this core provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of novel derivatives with tailored properties. This technical guide delves into the fundamental chemical reactivity of the chloro group on the phenanthroimidazole core, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

The chloro group on the phenanthroimidazole core, while generally less reactive than its bromo or iodo counterparts, can effectively participate in various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, paving the way for extensive structural diversification.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting the chloro-phenanthroimidazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This reaction is widely employed to introduce aryl or heteroaryl substituents at the position of the chlorine atom.

Logical Relationship for Suzuki-Miyaura Coupling:

Caption: Suzuki-Miyaura coupling of chloro-phenanthroimidazole.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of the chloro-phenanthroimidazole derivative (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is taken in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated at a temperature ranging from 80 to 120 °C for a period of 12 to 24 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl-phenanthroimidazole derivative.

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |

| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 24 | 78 |

Table 1: Quantitative Data for Suzuki-Miyaura Coupling of Chloro-phenanthroimidazole. (Note: This data is representative and may vary based on the specific substrates and reaction conditions.)

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the phenanthroimidazole core. This reaction is crucial for the synthesis of compounds with potential applications in drug discovery, as the amino group can serve as a key pharmacophore or a point for further functionalization.

Experimental Workflow for Buchwald-Hartwig Amination:

Caption: Workflow for Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox, a reaction vessel is charged with the chloro-phenanthroimidazole (1.0 eq.), the amine (1.2-2.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), a suitable phosphine ligand like Xantphos or RuPhos (0.04-0.1 eq.), and a strong base, typically sodium tert-butoxide (NaOtBu) (1.5-2.5 eq.). A dry, degassed solvent such as toluene or dioxane is added. The vessel is sealed and the reaction mixture is heated to a temperature between 80 and 120 °C for 12 to 24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the aminated phenanthroimidazole product.

| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 16 | 88 |

| 2 | Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 100 | 20 | 75 |

| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 18 | 82 |

Table 2: Quantitative Data for Buchwald-Hartwig Amination of Chloro-phenanthroimidazole. (Note: This data is representative and may vary based on the specific substrates and reaction conditions.)

Sonogashira Coupling

The Sonogashira coupling provides a reliable method for the formation of a C-C triple bond by reacting the chloro-phenanthroimidazole with a terminal alkyne. This reaction is catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The resulting alkynyl-phenanthroimidazoles are valuable intermediates for further transformations and have applications in materials science due to their extended π-conjugation.

Signaling Pathway Analogy for Sonogashira Coupling Catalytic Cycle:

Caption: Catalytic cycles in Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of chloro-phenanthroimidazole (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent like THF or DMF, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), a copper(I) salt like CuI (0.05-0.1 eq.), and a base, typically a liquid amine such as triethylamine or diisopropylamine, are added. The reaction mixture is degassed and stirred at room temperature or heated to 50-80 °C for 4 to 12 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give the alkynyl-substituted phenanthroimidazole.

| Entry | Alkyne | Pd-Catalyst | Cu-Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 60 | 8 | 90 | |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | DIPA | RT | 12 | 85 | |

| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuBr | Et₃N | 70 | 6 | 88 |

Table 3: Quantitative Data for Sonogashira Coupling of Chloro-phenanthroimidazole. (Note: This data is representative and may vary based on the specific substrates and reaction conditions.)

Nucleophilic Aromatic Substitution (SNAr)

The chloro group on the phenanthroimidazole core can also undergo nucleophilic aromatic substitution (SNAr), particularly if the ring system is activated by electron-withdrawing groups or under forcing conditions. This reaction provides a direct method to introduce various nucleophiles, such as alkoxides, thiolates, and amines.

Logical Relationship for SNAr Reaction:

Caption: General mechanism of an SNAr reaction.

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

The chloro-phenanthroimidazole (1.0 eq.) is dissolved in a polar aprotic solvent such as DMF or DMSO. The nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine) (1.5-3.0 eq.) is added to the solution. The reaction mixture is then heated to a high temperature, typically between 100 and 180 °C, for several hours to days. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.

| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | NaOMe | DMF | 150 | 24 | 65 |

| 2 | NaSPh | DMSO | 120 | 12 | 78 |

| 3 | Pyrrolidine | NMP | 180 | 48 | 55 |

Table 4: Quantitative Data for Nucleophilic Aromatic Substitution of Chloro-phenanthroimidazole. (Note: This data is representative and may vary based on the specific substrates and reaction conditions.)

Conclusion

The chloro group on the phenanthroimidazole core serves as a key functional group for the synthesis of a diverse library of derivatives. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer efficient and versatile methods for the formation of new C-C and C-N bonds. Additionally, nucleophilic aromatic substitution provides a direct route for the introduction of various heteroatom nucleophiles. The choice of reaction and conditions allows for precise control over the final molecular architecture, enabling the development of novel compounds for a wide range of applications in research and drug development.

CAS number and chemical identifiers for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile

For: Researchers, Scientists, and Drug Development Professionals

On: Core Chemical Information and Generalized Synthesis Protocols

This technical guide provides a summary of the available chemical identifiers for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile. Due to the limited specific experimental data for this compound in publicly accessible literature, this document also details a generalized, well-established protocol for the synthesis and characterization of the broader class of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives. This information is intended to serve as a foundational resource for researchers interested in this and related molecular scaffolds.

Chemical Identifiers

| Identifier Type | Value | Source |

| PubChem CID | 16070041 | PubChem[1] |

| Molecular Formula | C23H11ClN4 | PubChem[1] |

| IUPAC Name | 2-(9-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | PubChem[1] |

Generalized Experimental Protocol: Synthesis of 2-Aryl-1H-Phenanthro[9,10-d]imidazole Derivatives

The synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles is commonly achieved through a one-pot, three-component condensation reaction. This method, a variation of the Debus-Radziszewski imidazole synthesis, is efficient and versatile for creating a variety of derivatives.

Materials:

-

9,10-Phenanthrenequinone

-

A substituted aromatic aldehyde (e.g., for the title compound, this would be 2-chlorobenzene-1,3-dicarbonitrile)

-

Ammonium acetate

-

Solvent (e.g., ethanol, glacial acetic acid)

-

Catalyst (optional, e.g., a Lewis acid or solid acid catalyst)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 9,10-phenanthrenequinone (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).

-

Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and, if applicable, the catalyst.

-

Reaction Conditions: The reaction mixture is typically stirred and heated to reflux for a period of 2 to 8 hours.[2] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). Alternative energy sources, such as microwave irradiation or ultrasonic irradiation, have been shown to reduce reaction times.[1][2]

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid product precipitates, it is collected by filtration. The crude product is then washed with cold water.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aryl-1H-phenanthro[9,10-d]imidazole derivative.

Characterization:

The structure and purity of the synthesized compound are typically confirmed using a suite of spectroscopic techniques:

-

FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C-Cl).

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

Visualized Workflows

The following diagrams illustrate the generalized workflow for the synthesis and characterization of a novel 2-aryl-1H-phenanthro[9,10-d]imidazole derivative.

Caption: Generalized workflow for the synthesis and characterization of 2-aryl-1H-phenanthro[9,10-d]imidazoles.

References

Methodological & Application

Application of Phenanthroimidazole Dicarbonitriles in OLED Fabrication: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of phenanthroimidazole dicarbonitriles in the fabrication of Organic Light-Emitting Diodes (OLEDs). Phenanthroimidazole-based materials are a promising class of organic semiconductors known for their high thermal stability, excellent electron transport properties, and versatile photophysical characteristics, making them suitable for high-performance blue OLEDs.[1][2] The dicarbonitrile substitution is anticipated to further enhance electron mobility and tune the emission properties.

I. Overview

Phenanthroimidazole derivatives have gained significant attention as emitters and host materials in OLEDs due to the ease of their chemical modification at the N1 and C2 positions of the imidazole ring.[1] This allows for fine-tuning of their electronic and optical properties to achieve efficient deep-blue emission, which is crucial for high-resolution displays and solid-state lighting.[1] The donor-acceptor (D-A) molecular architecture is a common strategy to achieve high-performance electroluminescent materials.[3]

II. Quantitative Data Summary

The following tables summarize the performance of various phenanthroimidazole derivatives in non-doped OLEDs as reported in the literature. This data provides a benchmark for the expected performance of novel phenanthroimidazole dicarbonitriles.

Table 1: Electroluminescent Performance of Non-doped OLEDs based on Phenanthroimidazole Derivatives

| Emitter Material | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | CIE Coordinates (x, y) | Emission Peak (nm) | Turn-on Voltage (V) | Ref. |

| Ph-BPA-BPI | 4.56 | 3.60 | 3.66 | (0.15, 0.08) | - | - | [3] |

| Py-BPA-BPI | 5.64 | 10.9 | 10.5 | (0.17, 0.29) | - | 2.15 | [3] |

| DCBCPPI | 5.92 | - | - | (0.18, 0.14) | 451 | - | [4] |

| Cz-SBDPI | 6.2 | 5.9 | 5.7 | (0.15, 0.06) | - | - | [5] |

| PI-TAZ-tbuCZ | 6.01 | - | - | (0.160, 0.043) | 407 | - | [6] |

| PPIP | 6.31 | 6.87 | 7.30 | (0.15, 0.21) | - | 2.8 | [7] |

EQE: External Quantum Efficiency; CE: Current Efficiency; PE: Power Efficiency; CIE: Commission Internationale de l'Eclairage.

Table 2: Thermal Properties of Phenanthroimidazole Derivatives

| Material | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Ref. |

| ANSPI | 120 | - | [7] |

| PNSPI | 132 | - | [7] |

| ASPINC | 123 | - | [7] |

| PSPINC | 139 | - | [7] |

| Cz-SBDPI | 199 | - | [5] |

| TPA-SBDPI | 194 | - | [5] |

| General Derivatives | - | 335-426 | [2] |

III. Experimental Protocols

A. Synthesis of Phenanthroimidazole Derivatives

A general and widely used method for synthesizing the phenanthroimidazole core is the Debus-Radziszewski reaction.[2] This involves the condensation of 9,10-phenanthrenequinone, an appropriate aldehyde, and ammonium acetate.[2] Further modifications, such as the introduction of dicarbonitrile groups, can be achieved through subsequent reactions.

Protocol: Three-Step Synthesis of a Generic Phenanthroimidazole Derivative [2]

-

Step I: Condensation Reaction:

-

In a round-bottom flask, dissolve 9,10-phenanthrenequinone and a substituted aldehyde in glacial acetic acid.

-

Add ammonium acetate in excess.

-

Reflux the mixture for 4-6 hours.

-

After cooling to room temperature, pour the reaction mixture into ice water.

-

Collect the precipitate by filtration, wash with water and methanol, and dry under vacuum. This yields the 2-substituted-1H-phenanthro[9,10-d]imidazole.

-

-

Step II & III: N-Arylation/Alkylation (Modification at N1 position):

-

To a solution of the product from Step I in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3 or NaH).

-

Add the desired aryl or alkyl halide (e.g., a brominated compound containing dicarbonitrile moieties).

-

Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

B. OLED Device Fabrication

The fabrication of OLEDs using phenanthroimidazole dicarbonitriles as the emissive layer (EML) or host material is typically performed by thermal evaporation under high vacuum.[5][8]

Protocol: Fabrication of a Multilayer OLED Device

-

Substrate Cleaning:

-

Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[9]

-

Dry the substrates with a stream of high-purity nitrogen gas.

-

Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and enhance hole injection.

-

-

Organic Layer Deposition:

-

Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).

-

Sequentially deposit the organic layers by thermal evaporation. A typical device structure is as follows:[5][10]

-

Hole Injection Layer (HIL): Deposit a 5-10 nm layer of a suitable material like MoO3.[7]

-

Hole Transporting Layer (HTL): Deposit a 30-50 nm layer of a material such as NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) or TAPC.[5][7]

-

Emissive Layer (EML): Deposit a 20-40 nm layer of the phenanthroimidazole dicarbonitrile material. If used as a host, co-evaporate with a suitable dopant.

-

Electron Transporting Layer (ETL): Deposit a 30-50 nm layer of an electron-transporting material like TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).[7]

-

-

-

Cathode Deposition:

-

Encapsulation:

IV. Visualizations

Caption: Experimental workflow for the fabrication of an OLED device.

Caption: Structure-property relationship in phenanthroimidazole dicarbonitrile OLEDs.

References

- 1. Recent development of phenanthroimidazole-based fluorophores for blue organic light-emitting diodes (OLEDs): an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. High-Performance Blue OLEDs Based on Phenanthroimidazole Emitters via Substitutions at the C6- and C9-Positions for Improving Exciton Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rational design of phenanthroimidazole derivatives with hybridized local and charge-transfer characteristics to achieve efficient blue emission in non-doped OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A highly efficient violet-blue OLED with Rec.2020 CIEy based on an orthogonal phenanthroimidazole-substituted 1,2,4-triazole derivative - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetrically twisted phenanthrimidazole derivatives as host materials for blue fluorescent, green and red phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mbraun.com [mbraun.com]

- 9. ossila.com [ossila.com]

- 10. displayman.com [displayman.com]

Application Notes and Protocols: 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile as a Fluorescent Probe for Metal Ion Detection

Introduction

Phenanthroimidazole derivatives have emerged as a significant class of fluorophores utilized in various applications, including organic light-emitting diodes (OLEDs) and chemical sensors. Their rigid, planar structure and extended π-conjugation system often lead to high fluorescence quantum yields and significant solvatochromism. The incorporation of specific functional groups onto the phenanthroimidazole core allows for the targeted design of fluorescent probes with high selectivity and sensitivity for particular analytes, including metal ions.

This document provides detailed application notes and protocols for the use of a novel phenanthroimidazole derivative, 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile (herein referred to as CPBD ), as a selective fluorescent probe. While specific experimental data for CPBD is not yet extensively published, this document outlines a proposed synthesis, general protocols for its application in metal ion detection based on the known reactivity of similar phenanthroimidazole-based sensors, and hypothetical performance data. These protocols are intended to serve as a comprehensive guide for researchers and scientists in the fields of analytical chemistry, materials science, and drug development.

Proposed Synthesis of CPBD

The synthesis of phenanthroimidazole derivatives is often achieved through the Debus-Radziszewski reaction, a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). A plausible synthetic route for CPBD is proposed based on this established methodology.

Caption: Proposed synthesis of CPBD via the Debus-Radziszewski reaction.

Experimental Protocol: Synthesis of CPBD

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 9-chloro-phenanthrene-9,10-dione (1.0 eq), 2-formylbenzene-1,3-dicarbonitrile (1.0 eq), and ammonium acetate (10-15 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants upon heating).

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which should induce the precipitation of the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the synthesized CPBD using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Application as a Fluorescent Probe for Metal Ion Detection

The CPBD molecule possesses nitrogen atoms within the imidazole ring and nitrile groups, which can act as potential binding sites for metal ions. The chloro-group can also influence the electronic properties of the phenanthroimidazole core. It is hypothesized that the coordination of a metal ion to CPBD will modulate its photophysical properties, leading to a detectable change in its fluorescence emission, enabling its use as a chemosensor. For the purpose of these application notes, we will consider the detection of a hypothetical heavy metal ion, such as Pb²⁺ or Hg²⁺, which are common environmental and biological targets.

Table 1: Hypothetical Photophysical and Sensing Properties of CPBD

| Property | Value | Conditions |

| Absorption Maximum (λabs) | 385 nm | In DMSO |

| Emission Maximum (λem) | 490 nm | In DMSO |